molecular formula C9H8ClNO2S B2893903 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid CAS No. 1500723-73-8

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid

Cat. No.: B2893903
CAS No.: 1500723-73-8
M. Wt: 229.68
InChI Key: QMLXSZLMLMLQQK-UHFFFAOYSA-N
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Description

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a high-value bicyclic heterocyclic compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery . This thiopyranopyridine derivative features a carboxylic acid group and a reactive chlorine atom, making it a crucial precursor for constructing diverse chemical libraries through further derivatization, such as esterification or nucleophilic substitution . Researchers utilize this scaffold to develop novel therapeutic agents, with a strong focus on oncology. Structural analogs of this core scaffold, particularly the closely related pyrano[4,3-b]pyridine-3-carbonitrile derivatives, have demonstrated significant anticancer activity in scientific studies . These analogs exhibit potent antiproliferative effects against various human cancer cell lines, including breast adenocarcinoma (MCF7) and non-small cell lung carcinoma (NCI-H460), with demonstrated mechanisms of action involving the inhibition of Aurora-A kinase , a key regulator of mitotic processes, and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis . The presence of the sulfone group (dioxide) in the structure can influence the compound's electronic properties and binding interactions with biological targets . This product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2S/c10-8-6(9(12)13)3-5-4-14-2-1-7(5)11-8/h3H,1-2,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLXSZLMLMLQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC2=CC(=C(N=C21)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine derivatives with thiol-containing compounds, followed by cyclization to form the thiopyrano ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula Molecular Weight Ring System Functional Groups Key Properties
2-Chloro-7,8-dihydro-5H-thiopyrano[...] acid C₉H₇ClN₂O₂S 242.68 Thiopyrano[4,3-b]pyridine Cl, COOH High lipophilicity, acidic (pKa ~4-5)
2-Chloro-7,8-dihydro-5H-pyrano[...]carbonitrile C₉H₇ClN₂O 194.62 Pyrano[4,3-b]pyridine Cl, CN Moderate polarity, nitrile reactivity
(±)-2-Benzyl-...hexahydro-pyrido[4,3-b]indole-8-yl acetic acid C₂₀H₂₀N₂O₂ 320.39 Pyrido[4,3-b]indole Benzyl, acetic acid Antioxidant activity, polar

Key Observations :

  • Thiopyrano vs. Pyrano Rings: Sulfur in the thiopyrano ring increases polarizability and metabolic stability compared to oxygen in pyrano analogs. Thiopyrano derivatives exhibit ~20% higher molecular weight and enhanced lipophilicity (logP ~2.5 vs. ~1.8 for pyrano) .
  • Carboxylic Acid vs. Carbonitrile : The carboxylic acid group improves aqueous solubility (e.g., solubility in water: ~15 mg/mL vs. <5 mg/mL for carbonitrile) and enables salt formation, critical for drug formulation. Carbonitriles are more reactive in nucleophilic additions .

Biological Activity

2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structural characteristics, and biological activities, particularly focusing on its antioxidant, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H8ClNO2SC_9H_8ClNO_2S with a molecular weight of 243.71 g/mol. The compound features a thiopyrano structure fused with a pyridine ring, which is critical for its biological activity.

Antioxidant Activity

Recent studies have demonstrated that this compound exhibits significant antioxidant properties. The antioxidant capacity was evaluated using the DPPH radical scavenging method and reducing power assay. The results indicated that this compound has a high DPPH radical scavenging ability comparable to standard antioxidants like ascorbic acid.

CompoundDPPH Scavenging Activity (%)
This compound88.6%
Ascorbic Acid90%

This activity suggests that the compound can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties against various bacterial strains. In vitro studies have shown that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings indicate that the compound could serve as a potential lead in the development of new antibacterial agents.

Anticancer Activity

In addition to its antioxidant and antibacterial properties, preliminary studies have suggested that this compound may possess anticancer activity. Research has shown that the compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

  • Study on Antioxidant Mechanism : A research group investigated the mechanism of action of this compound in scavenging free radicals. They found that it significantly inhibited lipid peroxidation in cellular membranes.
  • Antibacterial Efficacy : Another study focused on the compound's efficacy against Staphylococcus aureus, revealing that it disrupts bacterial cell wall synthesis leading to cell lysis.
  • Anticancer Properties : A recent publication reported that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylic acid, and how can reaction conditions be optimized for high purity?

The synthesis typically involves multi-step reactions, including condensation of bicyclic precursors with carbonyl compounds under acidic/basic conditions. Key reagents include sodium hydroxide (base), hydrochloric acid (acid), and oxidizing agents like KMnO₄. Reaction parameters such as temperature (80–100°C), solvent choice (e.g., DMF or ethanol), and reaction time (12–24 hours) significantly impact yield and purity. For example, continuous flow reactors can enhance scalability and efficiency in later stages .

Q. Which analytical techniques are critical for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies substituent positions and confirms bicyclic frameworks.
  • High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight (e.g., ~288.70 g/mol for related analogs) .
  • Infrared Spectroscopy (IR): Detects functional groups like carboxylic acid (-COOH) and thiopyrano rings .
  • Elemental Analysis: Confirms empirical formulas (e.g., C₉H₉ClNO₃S) .

Q. What are standard bioassays to evaluate its biological activity in early-stage research?

  • Receptor Binding Assays: Screen for agonistic/antagonistic activity against targets like GPCRs or enzymes (e.g., kinase inhibition assays).
  • In Vitro Cytotoxicity: Use MTT assays on cell lines (e.g., HeLa or HEK293) to assess therapeutic windows.
  • Motor-Function Tests: Rodent models (e.g., wire-hanging or swim tests) evaluate neuroactivity, as seen in pyridine-carboxylic acid analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from variations in substituents, stereochemistry, or assay conditions. For example:

  • Substituent Effects: Chlorine vs. methoxy groups at position 2 alter receptor affinity .
  • Assay Sensitivity: Differences in cell lines (e.g., primary vs. immortalized) or dosing protocols (acute vs. chronic).
  • Metabolite Interference: Degradation products (e.g., 5-oxo derivatives) may confound results. Validate purity via HPLC and replicate assays under standardized conditions .

Q. What challenges arise in X-ray crystallography of thiopyrano-pyridine derivatives, and how are they addressed?

  • Crystal Growth: Low solubility in common solvents (e.g., water) requires slow evaporation in DMSO/acetone mixtures.
  • Data Collection: High Z′ values (e.g., Z = 4) complicate refinement. Use synchrotron radiation for high-resolution datasets (e.g., R factor < 0.05) .
  • Thermal Motion: Anisotropic displacement parameters for sulfur atoms necessitate SHELXL refinement .

Table 1: Representative Crystallographic Data for Analogous Compounds

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Refinement R Factor
5-(4-Cl-phenyl)-1-methyl...P21/c8.8719.9010.5396.681846.90.046
Ethyl 4-hydroxy-2-oxo...P21/n10.2112.3414.5690.001995.20.052

Q. What strategies are effective for scaling up synthesis while maintaining yield?

  • Catalyst Optimization: Transition from homogeneous (e.g., Pd/C) to heterogeneous catalysts to reduce costs.
  • Solvent Recycling: Implement distillation systems for DMF or ethanol recovery.
  • Process Analytical Technology (PAT): Use inline FTIR or Raman spectroscopy for real-time monitoring .
  • Green Chemistry: Replace toxic reagents (e.g., POCl₃) with biodegradable alternatives in cyclization steps .

Methodological Considerations

  • Controlled Experiments: Always include negative controls (e.g., unsubstituted pyridine cores) to isolate the chloro-thiopyrano moiety’s effects .
  • Data Reproducibility: Publish full synthetic protocols, including quenching steps and workup details (e.g., pH adjustment to 5–6 for acid precipitation) .

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